BAY38-7690 - 246872-58-2

BAY38-7690

Catalog Number: EVT-260990
CAS Number: 246872-58-2
Molecular Formula: C19H16ClF2N3O2
Molecular Weight: 391.8028
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY38-7690 is a hepatitis B virus inhibitor. BAY38-7690 may have potential for future therapeutic regimens to combat chronic HBV infection.
Synthesis Analysis

Methods and Technical Details

The synthesis of BAY38-7690 involves several steps that incorporate heteroaryl groups into a dihydropyrimidine framework. The detailed synthetic pathway typically includes:

  1. Formation of Dihydropyrimidine Core: This is achieved through a condensation reaction between appropriate aldehydes and urea or thiourea derivatives.
  2. Introduction of Heteroaryl Groups: The heteroaryl component is introduced via nucleophilic substitution or coupling reactions, which can involve palladium-catalyzed cross-coupling methods.
  3. Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

These synthetic methods ensure that BAY38-7690 retains its biological activity while allowing for modifications that could enhance its efficacy or reduce toxicity.

Molecular Structure Analysis

Structure and Data

BAY38-7690 has a complex molecular structure characterized by its dihydropyrimidine core and heteroaryl substituents. The molecular formula is typically represented as C13_{13}H12_{12}N4_{4}O, with a molecular weight of approximately 244.26 g/mol.

The structural features include:

  • A dihydropyrimidine ring system, which contributes to its biological activity.
  • Heteroaryl groups that enhance solubility and interaction with viral proteins.

Crystallographic data reveal that BAY38-7690 exhibits specific conformational properties that are critical for its interaction with viral components.

Chemical Reactions Analysis

Reactions and Technical Details

BAY38-7690 participates in several chemical reactions that are pivotal for its antiviral activity:

  1. Protein Aggregation: It promotes the aggregation of Hepatitis B virus core proteins in vitro, leading to a decrease in available viral particles.
  2. Dose-Dependent Activity: The compound exhibits a dose-dependent response in biological assays, indicating that higher concentrations correlate with increased aggregation and reduced viral replication.

These reactions highlight the mechanism through which BAY38-7690 exerts its antiviral effects by disrupting the normal life cycle of the virus.

Mechanism of Action

Process and Data

The mechanism of action of BAY38-7690 primarily involves:

Research indicates that this process is time- and dose-dependent, suggesting that the therapeutic window for effective treatment could be optimized based on concentration levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY38-7690 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.

These properties are essential for formulating BAY38-7690 into effective therapeutic agents.

Applications

Scientific Uses

BAY38-7690 has potential applications primarily in virology and pharmacology:

  1. Antiviral Research: Its ability to inhibit Hepatitis B virus replication makes it a candidate for further development as an antiviral drug.
  2. Mechanistic Studies: Researchers utilize BAY38-7690 to study viral assembly mechanisms and protein interactions within infected cells.
  3. Drug Development: As part of drug discovery programs, BAY38-7690 serves as a lead compound for developing novel therapies against Hepatitis B virus infections.
Introduction to HBV and the Role of Capsid Assembly Modulators

Global Burden of Chronic Hepatitis B Virus Infection

Chronic hepatitis B virus (HBV) infection remains a critical public health challenge, affecting approximately 254–257 million people globally and causing nearly 887,000–1.1 million annual deaths due to cirrhosis, liver failure, and hepatocellular carcinoma [1] [2] [6]. The World Health Organization identifies HBV as the leading cause of viral hepatitis-related mortality, with the highest prevalence in sub-Saharan Africa and Asia, where seroprevalence exceeds 8% [3] [6]. Despite effective vaccines, chronic infection persists due to viral resilience, limited access to diagnostics, and inadequate treatment coverage. The covalently closed circular DNA (cccDNA) reservoir in hepatocytes enables viral rebound after therapy cessation, perpetuating transmission and disease progression [2] [5].

Table 1: Global Impact of Chronic HBV Infection

MetricValueSource/Reference
Global chronic infections257 million [6]
Annual HBV-related deaths887,000–1.1 million [1] [2]
High-endemic regions (seroprevalence)>8% (Sub-Saharan Africa, Asia) [3]
Percentage of hepatocellular carcinoma cases linked to HBV45–50% [6]

Limitations of Current Antiviral Therapies

First-line HBV treatments—nucleos(t)ide analogs (NUCs) and pegylated interferon-α (PEG-IFN-α)—exhibit significant shortcomings:

  • NUCs (e.g., entecavir, tenofovir) suppress viral replication but rarely achieve functional cure (<5% HBsAg loss rates) and require lifelong administration [2] [5]. They target reverse transcriptase but do not eliminate cccDNA, allowing viral rebound upon discontinuation [5] [6].
  • PEG-IFN-α offers finite-duration therapy but has severe side effects (e.g., cytopenias, depression) and low efficacy against prevalent genotypes (e.g., genotype C) [5] [8].
  • Drug-resistant HBV mutants (e.g., rtM204V/rtL180M) emerge under long-term NUC pressure, diminishing therapeutic options [9]. These limitations underscore the need for therapies targeting novel viral pathways.

Table 2: Current HBV Therapies and Limitations

Therapy ClassMechanismFunctional Cure RateKey Limitations
Nucleos(t)ide analogs (NUCs)Reverse transcriptase inhibition<5%Lifelong treatment; no cccDNA elimination; resistance mutations
Pegylated interferon-α (PEG-IFN-α)Immune modulation10–15%Severe side effects; genotype-dependent efficacy

Emergence of Capsid Assembly Modulators as Novel Therapeutic Targets

Capsid assembly modulators (CAMs) represent a paradigm shift in HBV therapeutics by targeting the viral core protein (Cp), essential for nucleocapsid formation and viral replication [3] [6] [10]. CAMs disrupt HBV lifecycle stages inaccessible to NUCs:

  • Classification by Mechanism:
  • Class I (Misdirectors): Induce aberrant capsid structures (e.g., HAPs like BAY38-7690).
  • Class II (Accelerators): Promote empty capsid assembly (e.g., PPAs, SBAs) [6] [10].
  • BAY38-7690, a heteroaryldihydropyrimidine (HAP), belongs to the first generation of CAMs. It binds the Cp dimer-dimer interface, inducing conformational changes that "misdirect" capsid assembly into nonfunctional aggregates [9] [10]. Preclinical studies show it reduces cccDNA formation by >90% at nanomolar concentrations by destabilizing incoming capsids during de novo infection [3] [10].
  • Unlike NUCs, CAMs inhibit both pgRNA encapsidation and cccDNA establishment, providing a dual antiviral mechanism [5] [10].

Table 3: Classes of Capsid Assembly Modulators (CAMs)

CAM ClassRepresentative CompoundsPrimary MechanismImpact on HBV Lifecycle
HAP (Class I)BAY38-7690, GLS4, Bay 41-4109Misdirected assemblyNon-capsid polymers; blocks cccDNA formation
SBA/PPA (Class II)NVR 3-778, AT-130Accelerated empty capsidsRNA-deficient capsids; inhibits pgRNA packaging

Rationale for Targeting HBV Core Protein (Cp) Dynamics

The HBV core protein is a structurally conserved, multifunctional protein serving as the building block for nucleocapsids. Its dynamics are critical for viral replication:

  • Cp Structure-Function Relationships: Cp dimers self-assemble via two interfaces:
  • Dimerization interface: Stabilizes subunit pairing.
  • Assembly interface: Forms inter-dimer contacts during capsid nucleation [10].
  • The hydrophobic HAP pocket at the assembly interface (Figure 1) is the binding site for BAY38-7690 [6] [10].
  • BAY38-7690’s Allosteric Mechanism: Binding to the HAP pocket flattens the Cp dimer spike angle by 15–20°, disrupting hexameric nucleation intermediates essential for proper capsid geometry (Figure 2) [10]. Molecular dynamics simulations confirm this induces conformational strain, favoring malformed polymers over icosahedral capsids [10].
  • Broad-Spectrum Efficacy: BAY38-7690 retains activity against NUC-resistant mutants (e.g., rtM204V) by targeting Cp, which has lower mutation rates than the viral polymerase [9] [10]. Free energy perturbation (FEP) calculations correlate stronger binding energy (ΔG ≤ −50 kcal/mol) with increased antiviral potency, highlighting the HAP pocket’s druggability [10].

Table 4: Key Structural and Energetic Features of BAY38-7690 Binding

Properties

CAS Number

246872-58-2

Product Name

BAY38-7690

IUPAC Name

ethyl (R)-4-(2-chloro-4-fluorophenyl)-2-(3-fluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

Molecular Formula

C19H16ClF2N3O2

Molecular Weight

391.8028

InChI

InChI=1S/C19H16ClF2N3O2/c1-3-27-19(26)15-10(2)24-18(17-14(22)5-4-8-23-17)25-16(15)12-7-6-11(21)9-13(12)20/h4-9,16H,3H2,1-2H3,(H,24,25)/t16-/m0/s1

InChI Key

KUNKHBQPUQEYFO-INIZCTEOSA-N

SMILES

O=C(C1=C(C)NC(C2=NC=CC=C2F)=N[C@H]1C3=CC=C(F)C=C3Cl)OCC

Solubility

Soluble in DMSO

Synonyms

BAY38-7690; BAY 38-7690; BAY-38-7690; BAY387690; BAY 387690; BAY-387690.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.